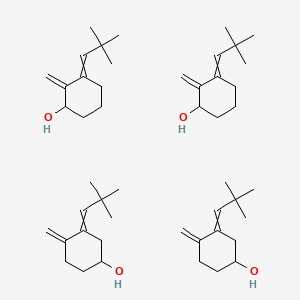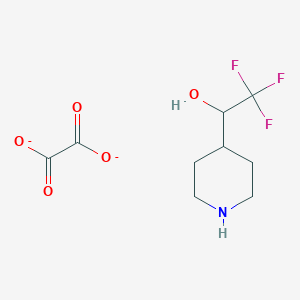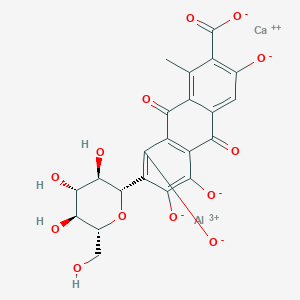
3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically binds to free human immunoglobulin E (IgE) in the blood and interstitial fluid. It is primarily used to treat severe persistent allergic forms of asthma, nasal polyps, urticaria (hives), and immunoglobulin E-mediated food allergy . Omalizumab is marketed under the brand name Xolair and has been a significant advancement in the treatment of allergic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Omalizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to express the antibody. The antibody is subsequently purified using a series of chromatography steps to ensure high purity and activity .
Industrial Production Methods: The industrial production of omalizumab involves large-scale cell culture bioreactors, typically ranging from 10,000 to 20,000 liters. The production process includes cell culture, harvest, purification, and formulation. The final product is formulated as a sterile, preservative-free lyophilized powder for subcutaneous injection .
Chemical Reactions Analysis
Types of Reactions: Omalizumab primarily undergoes binding reactions with its target, immunoglobulin E (IgE). It does not typically undergo chemical reactions such as oxidation, reduction, or substitution in the traditional sense of small molecule chemistry .
Common Reagents and Conditions: The primary reagents involved in the production of omalizumab are the cell culture media components, chromatography resins for purification, and buffers for formulation. The conditions are tightly controlled to maintain the stability and activity of the antibody .
Major Products Formed: The major product formed is the omalizumab-IgE complex, which prevents IgE from binding to its receptors on immune cells, thereby inhibiting the allergic response .
Scientific Research Applications
Omalizumab has a wide range of applications in scientific research, particularly in the fields of immunology and allergy. It is used to study the role of IgE in allergic reactions and to develop new therapeutic strategies for allergic diseases. In clinical research, omalizumab has been shown to improve asthma control, reduce the incidence and frequency of exacerbations, and decrease the need for corticosteroids . It is also being investigated for its potential use in other IgE-mediated conditions, such as chronic spontaneous urticaria and nasal polyps .
Mechanism of Action
Omalizumab works by binding to the C-epsilon-3 locus of immunoglobulin E (IgE), the domain at which IgE binds to its high-affinity receptor (Fc-epsilon-RI) on mast cells and basophils. By binding to IgE, omalizumab reduces the levels of free IgE in the blood and prevents IgE from interacting with its receptors on immune cells. This inhibition reduces the release of inflammatory mediators from mast cells and basophils, thereby mitigating allergic symptoms .
Comparison with Similar Compounds
Dupilumab: Another monoclonal antibody used to treat allergic diseases, but it targets the interleukin-4 receptor alpha (IL-4Rα) rather than IgE.
Mepolizumab: A monoclonal antibody that targets interleukin-5 (IL-5) and is used to treat eosinophilic asthma.
Reslizumab: Similar to mepolizumab, it targets IL-5 and is used for severe eosinophilic asthma
Uniqueness of Omalizumab: Omalizumab is unique in its specific targeting of IgE, making it particularly effective for conditions where IgE plays a central role. Unlike other monoclonal antibodies that target cytokines or their receptors, omalizumab directly reduces the levels of free IgE, thereby preventing the activation of mast cells and basophils .
Properties
CAS No. |
9024-00-4 |
|---|---|
Molecular Formula |
C48H80O4 |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChI Key |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[(2S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13386378.png)

![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)
![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)


![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)
